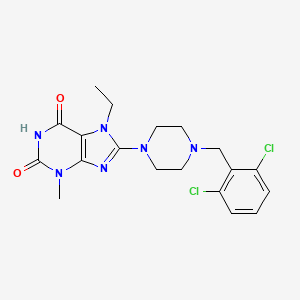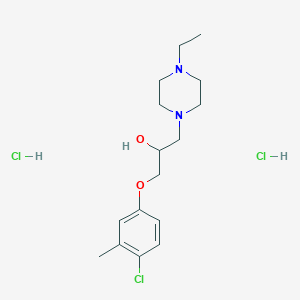
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Activity
- Study 1 : A study by Chłoń-Rzepa et al. (2004) synthesized derivatives of the compound and tested them for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activities. They found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, with weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Antimycobacterial Activity
- Study 2 : Konduri et al. (2020) designed novel purine-linked piperazine derivatives to target Mycobacterium tuberculosis. They synthesized a series of compounds to disrupt the biosynthesis of peptidoglycan and exert antiproliferative effects, identifying several analogues with promising activity against Mycobacterium tuberculosis (Konduri et al., 2020).
Psychotropic Activity
- Study 3 : In 2013, Chłoń-Rzepa et al. synthesized derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. They discovered compounds displaying antidepressant and anxiolytic properties, highlighting the potential of these derivatives in psychotropic medication (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity
- Study 4 : Pascal et al. (1985) synthesized and evaluated derivatives for antihistaminic activity. Some compounds showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).
Antiasthmatic Agents
- Study 5 : Bhatia et al. (2016) synthesized xanthene derivatives of the compound to explore their antiasthmatic activity. They found that these compounds showed significant activity compared to standard Cilostazol, with certain derivatives being the most active (Bhatia et al., 2016).
Antitumor Activity
- Study 6 : Ueda et al. (1987) synthesized heterocycles related to the compound and examined their biological activities. They found that certain derivatives were active against P388 leukemia and explored their vascular relaxing effects (Ueda et al., 1987).
Antiaggregant Substance
- Study 7 : Smirnova et al. (2021) conducted a pharmacokinetic study of the compound as a new antiplatelet drug, analyzing its bioavailability and safety profile (Smirnova et al., 2021).
Anticancer Agents
- Study 8 : Zhao et al. (2018) synthesized derivatives as potential selective anti-lung cancer agents. One particular compound showed potent antiproliferative activity against lung cancer cells and induced apoptosis through the intrinsic pathway (Zhao et al., 2018).
Propriétés
IUPAC Name |
8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-9-7-25(8-10-26)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGVVMDSULBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659784.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2659788.png)
![2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2659789.png)
![3-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2659792.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2659794.png)
![1-((1R,5S)-8-(3-(benzyloxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2659795.png)
![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2659796.png)
![(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole](/img/structure/B2659801.png)

![8-chloro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659804.png)
![Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate](/img/structure/B2659805.png)